1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone
Description
1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone is a pyridine derivative featuring a 2-fluoroethoxy substituent at the 6-position and an acetyl group (ethanone) at the 3-position of the pyridine ring.
Properties
CAS No. |
885229-44-7 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
1-[6-(2-fluoroethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H10FNO2/c1-7(12)8-2-3-9(11-6-8)13-5-4-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
GJYBGFIDMUBSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone and analogous pyridine derivatives:
Table 1: Comparative Analysis of Pyridine-Based Ethanone Derivatives
Structural and Functional Insights
- Electron Effects : The 2-fluoroethoxy group in the target compound introduces moderate electron-withdrawing character (via fluorine) and polarity (via ether oxygen), contrasting with the stronger electron-withdrawing trifluoromethyl group in 358780-14-0 . Chloro substituents (e.g., 120800-05-7) enhance reactivity in nucleophilic substitutions .
- Synthetic Pathways : Fluorinated pyridines often require specialized reagents (e.g., Selectfluor®) or transition-metal catalysis. describes HCl-mediated hydrolysis for methoxy-pyridazines, suggesting analogous methods for ether-containing derivatives .
- Applications : Trifluoromethyl and chloro derivatives dominate pharmaceutical and agrochemical applications due to metabolic stability and reactivity . The target compound’s fluoroethoxy group may balance solubility and bioavailability, making it suitable for CNS drugs or biologics.
Physical and Chemical Properties
- Solubility: Ether linkages (e.g., 2-fluoroethoxy) improve aqueous solubility compared to nonpolar CF₃ or Cl groups .
- Stability : Fluorine’s inductive effect stabilizes the pyridine ring against oxidation, while chloro substituents may increase susceptibility to hydrolysis .
- pKa Trends : Pyridine derivatives with electron-withdrawing groups (e.g., CF₃ in 358780-14-0) exhibit lower pKa values (~3.5–4.0), enhancing solubility in physiological conditions .
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